2-Chloro-1,3,5-trifluoro-4-iodobenzene
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Overview
Description
2-Chloro-1,3,5-trifluoro-4-iodobenzene is an organic compound with the molecular formula C6HClF3I It is a halogenated aromatic compound, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,5-trifluoro-4-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1,3,5-trifluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the reagents and products involved .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,5-trifluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Catalysts such as palladium or copper are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-1,3,5-trifluoro-4-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,5-trifluoro-4-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for unique binding properties, which can influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-iodobenzene
- 1,3,5-Trifluoro-2,4,6-triiodobenzene
- 1-Bromo-2-chloro-3,4-difluorobenzene
Uniqueness
2-Chloro-1,3,5-trifluoro-4-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties.
Properties
Molecular Formula |
C6HClF3I |
---|---|
Molecular Weight |
292.42 g/mol |
IUPAC Name |
2-chloro-1,3,5-trifluoro-4-iodobenzene |
InChI |
InChI=1S/C6HClF3I/c7-4-2(8)1-3(9)6(11)5(4)10/h1H |
InChI Key |
PQHWXSKWOQHUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)I)F)Cl)F |
Origin of Product |
United States |
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